11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC9073552
Molecular Formula: C25H23BrN2O3S
Molecular Weight: 511.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23BrN2O3S |
|---|---|
| Molecular Weight | 511.4 g/mol |
| IUPAC Name | 6-(3-bromo-5-ethoxy-4-hydroxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C25H23BrN2O3S/c1-2-31-21-13-15(10-16(26)25(21)30)24-23-19(27-17-6-3-4-7-18(17)28-24)11-14(12-20(23)29)22-8-5-9-32-22/h3-10,13-14,24,27-28,30H,2,11-12H2,1H3 |
| Standard InChI Key | IQQYFMUEUBWVGS-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)O |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name—6-(3-bromo-5-ethoxy-4-hydroxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b]benzodiazepin-7-one—reflects its intricate structure. Key features include:
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Core framework: A dibenzo[b,e]diazepin-1-one system, comprising two benzene rings fused to a seven-membered diazepine ring containing two nitrogen atoms.
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Substituents:
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₅H₂₃BrN₂O₃S |
| Molecular weight | 511.4 g/mol |
| SMILES | CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)O |
| InChIKey | IQQYFMUEUBWVGS-UHFFFAOYSA-N |
The presence of multiple chiral centers (e.g., at positions 5, 6, 9, and 10) confers stereochemical complexity, necessitating advanced analytical techniques for resolution.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation:
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¹H NMR: Signals at δ 6.8–7.5 ppm correspond to aromatic protons from the benzene and thiophene rings. The ethoxy group (–OCH₂CH₃) appears as a triplet at δ 1.3 ppm and a quartet at δ 3.9 ppm.
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¹³C NMR: Carbonyl (C=O) resonance near δ 170 ppm, with aromatic carbons between δ 110–150 ppm.
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HRMS: Molecular ion peak [M+H]⁺ observed at m/z 511.4, consistent with the molecular formula.
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves a multi-step sequence:
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Formation of the Diazepine Core:
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Functionalization of the Aromatic Rings:
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Etherification and Hydroxylation:
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazepine formation | HCl (cat.), EtOH, reflux, 12h | 65–70 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 55–60 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 75–80 |
Purification and Analytical Validation
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane gradient) isolates the target compound.
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HPLC: Purity ≥95% confirmed using a C18 column (acetonitrile/water mobile phase).
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Modulation
Structural analogs of dibenzodiazepinones demonstrate affinity for GABAₐ and serotonin receptors . The bromophenolic moiety may enhance binding to allosteric sites, while the thiophene group improves blood-brain barrier permeability .
Endoplasmic Reticulum (ER) Stress Mitigation
In vitro studies on related benzodiazepinones reveal inhibition of the ASK1 signaling pathway, reducing apoptosis in ER-stressed cells . While direct evidence for this compound is lacking, its structural similarity to ER stress modulators (e.g., compound 4jj in PMC4368043) suggests analogous activity .
Table 3: Comparative Bioactivity of DibenzoDiazepinones
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Preliminary ADME data for structurally related compounds indicate:
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Microsomal stability: Low (1.8–12.9% remaining after 1 hour in mouse microsomes) .
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Plasma stability: High (≥97% after 3 hours), suggesting resistance to esterase/protease degradation .
Blood-Brain Barrier (BBB) Penetration
The log P value (~3.5, estimated) and presence of thiophene favor passive diffusion across the BBB .
Applications and Future Directions
Material Science Applications
The planar aromatic system and heteroatoms make this compound a candidate for organic semiconductors or light-emitting diodes (OLEDs) .
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